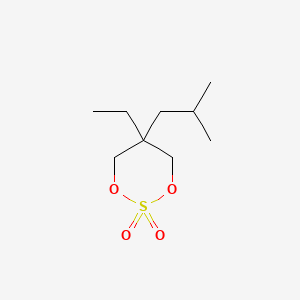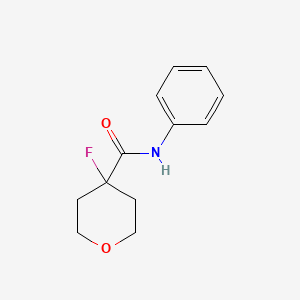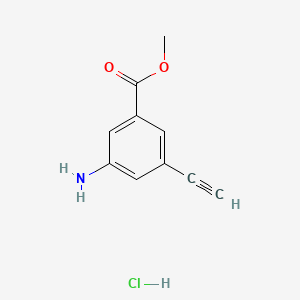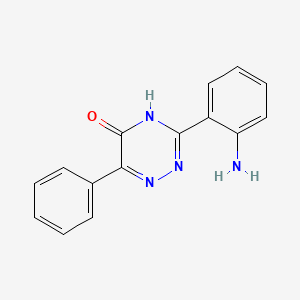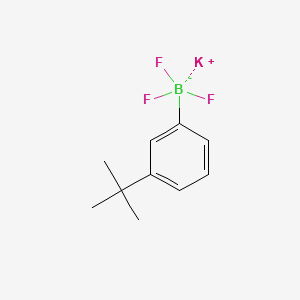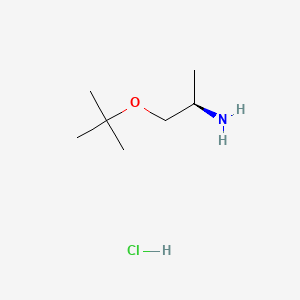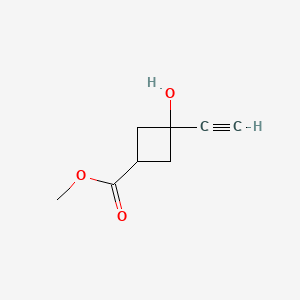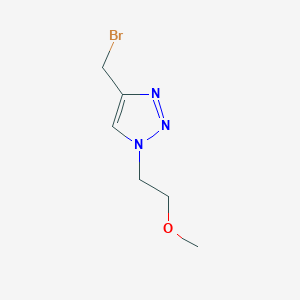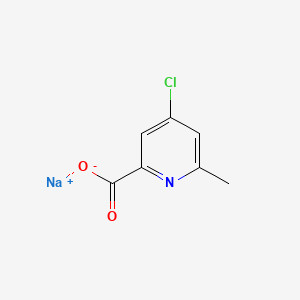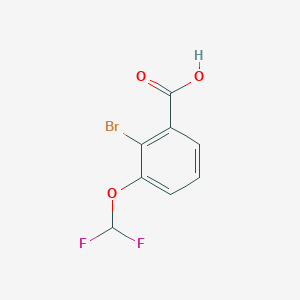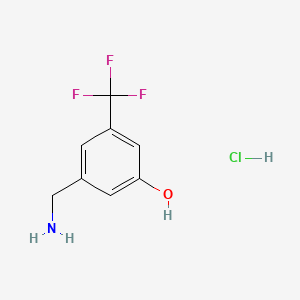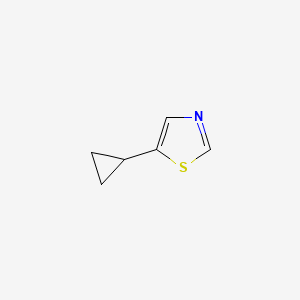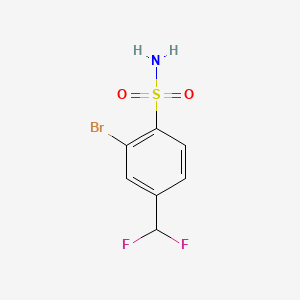![molecular formula C14H22N4O7 B13457092 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in organic synthesis and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The synthesis of 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate involves the reaction of 1-hydroxypyrrolidine-2,5-dione with N,N-dimethylpropylamine under specific conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to ensure the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxypyrrolidine-2,5-dione and its derivatives undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
1-hydroxypyrrolidine-2,5-dione and its derivatives have numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. It has been shown to induce apoptosis in certain cancer cell lines by accumulating in the nucleus and mitochondria . The compound also exhibits antimigratory and antiangiogenic properties, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Ethosuximide: A known anticonvulsant with a similar pyrrolidine-2,5-dione core.
Levetiracetam: Another anticonvulsant that shares structural similarities.
Lacosamide: A compound with a similar core structure used in the treatment of epilepsy.
Uniqueness
Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H22N4O7 |
|---|---|
Peso molecular |
358.35 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-[3-(dimethylamino)propyl]carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17N3O4.C4H5NO3/c1-12(2)7-3-6-11-10(16)17-13-8(14)4-5-9(13)15;6-3-1-2-4(7)5(3)8/h3-7H2,1-2H3,(H,11,16);8H,1-2H2 |
Clave InChI |
PHMNIENCWZEEAC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)ON1C(=O)CCC1=O.C1CC(=O)N(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


